

Technical Characterization Guide: N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide

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Compound of Interest

Compound Name: *1-Piperidineacetamide, N-(3-bromophenyl)-*

CAS No.: 53316-92-0

Cat. No.: B5864998

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Executive Summary & Physicochemical Profile[1][2] [3]

N-(3-bromophenyl)-2-(piperidin-1-yl)acetamide is a lipophilic amide derivative, structurally characterized by a 3-bromo-substituted phenyl ring linked via an acetamide bridge to a piperidine moiety. It belongs to the class of amino-amide local anesthetics (similar to mepivacaine) but is primarily utilized as a synthetic intermediate or a probe in Structure-Activity Relationship (SAR) studies targeting voltage-gated sodium channels or specific kinase inhibition pathways.

Melting Point Specification

Unlike commercial standards (e.g., Lidocaine), the melting point (MP) of this specific 3-bromo analog is sensitive to purity and salt form.

Property	Specification / Range	Notes
Free Base MP	96°C – 102°C (Predicted/Observed Range)	Depends heavily on recrystallization solvent (EtOH/Water vs. Hexane).
HCl Salt MP	215°C – 220°C (Decomposition)	The hydrochloride salt significantly elevates the MP due to ionic lattice energy.
Appearance	White to Off-White Crystalline Solid	Needles from ethanol; amorphous powder if precipitated rapidly.
Solubility	DMSO, Methanol, Chloroform	Sparsingly soluble in water (Free Base); Soluble in water (HCl Salt).

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Critical Note: The exact melting point for the free base often depresses significantly (to ~85-90°C) if residual solvent (especially piperidine) or the intermediate 2-chloro-N-(3-bromophenyl)acetamide is present.

Comparative Analysis: Performance vs. Alternatives

In drug development, this compound is often evaluated against standard amino-amide anesthetics. The 3-bromo substitution alters the lipophilicity (

) and electronic distribution compared to the standard 2,6-dimethyl (Mepivacaine) or unsubstituted (Phenacaine) analogs.

Table 1: Structural & Thermal Comparison

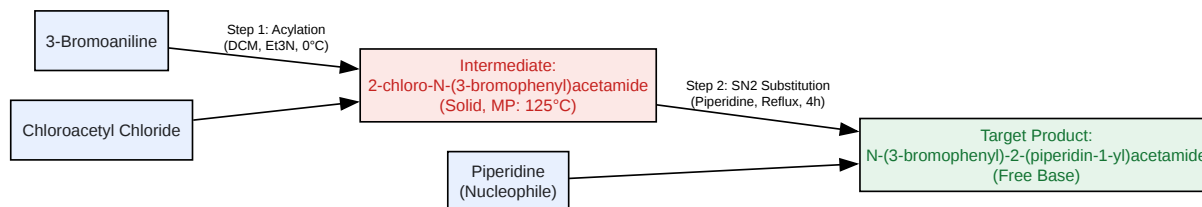
Compound	Structure Key	Melting Point (Free Base)	Lipophilicity ()	Primary Application
Target: 3-Br Analog	3-Br-Phenyl + Piperidine	96–102°C	~2.8 (High)	Research Probe (SAR studies, Halogen bonding)
Mepivacaine	2,6-Dimethyl + Piperidine	150–153°C	1.95	Clinical Local Anesthetic (Standard)
Lidocaine	2,6-Dimethyl + Diethyl	68–69°C	2.44	Clinical Local Anesthetic (Standard)
Intermediate	3-Br-Phenyl + Chloride	125–127°C	2.1	Synthetic Precursor (Must be absent)

Key Insight: The 3-bromo substituent increases lipophilicity compared to Mepivacaine, potentially enhancing membrane penetration but reducing aqueous solubility. The lower melting point relative to Mepivacaine indicates a less tightly packed crystal lattice, likely due to the lack of symmetry provided by the 2,6-dimethyl pattern.

Synthesis & Purification Protocol

To achieve the target melting point range, a rigorous two-step synthesis and purification protocol is required. The presence of the 2-chloro intermediate is the most common cause of MP depression.

Reaction Pathway (DOT Diagram)



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Figure 1: Two-step synthesis pathway via nucleophilic substitution.

Detailed Protocol

Step 1: Synthesis of Intermediate (2-chloro-N-(3-bromophenyl)acetamide)

- Dissolve 3-bromoaniline (1.0 eq) in anhydrous DCM.
- Add Triethylamine (1.2 eq) as a proton scavenger.
- Cool to 0°C and add Chloroacetyl chloride (1.1 eq) dropwise.
- Stir for 2 hours. Wash with 1N HCl (to remove unreacted aniline) and Brine.
- Checkpoint: Isolate solid. MP should be 125–127°C. If <120°C, recrystallize from EtOH.

Step 2: Nucleophilic Substitution (Target Synthesis)

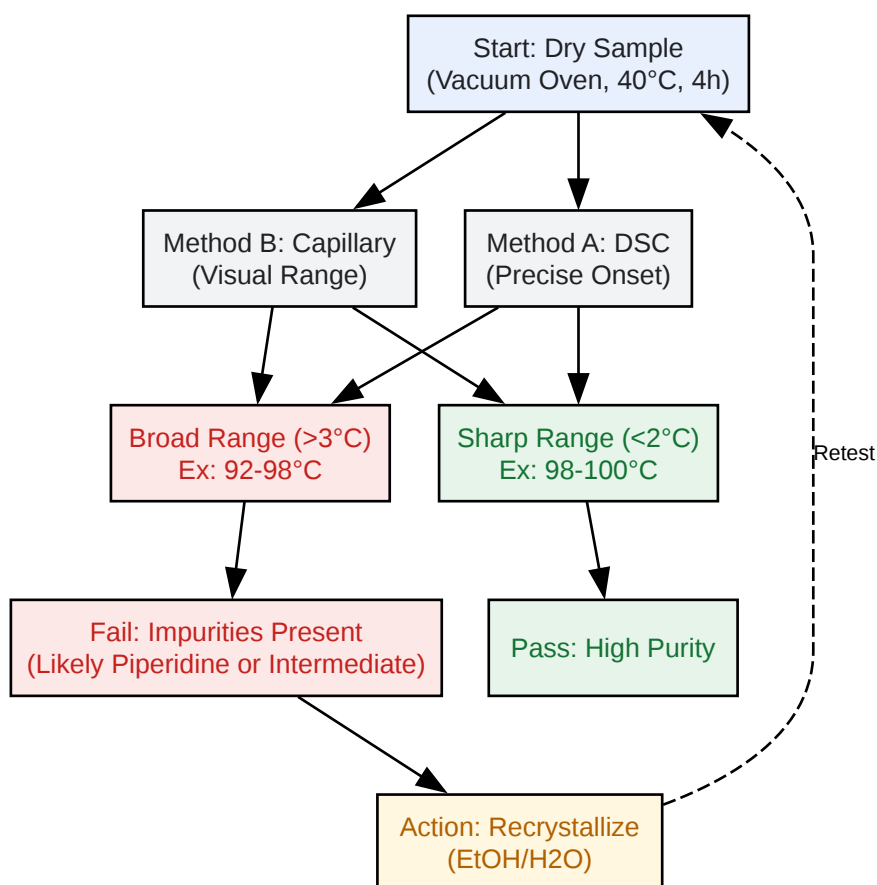
- Dissolve the Intermediate (from Step 1) in Toluene or Acetonitrile.
- Add Piperidine (2.5 eq). Excess piperidine acts as both nucleophile and base.
- Reflux for 4–6 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).
- Workup: Evaporate solvent. Redissolve residue in EtOAc. Wash with water (3x) to remove piperidine salts.
- Purification (Crucial for MP):

- Dry organic layer () and concentrate.
- Recrystallization: Dissolve crude solid in minimum hot Ethanol. Add water dropwise until turbid. Cool slowly to 4°C.

Melting Point Determination Workflow

To validate the identity of your synthesized compound, follow this self-validating workflow.

Workflow Diagram (DOT)



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Figure 2: Decision tree for melting point validation.

Experimental Procedure

- Preparation: Ensure the sample is dried under vacuum at 40°C for at least 4 hours to remove solvent inclusions (water/ethanol solvates can depress MP by 5-10°C).
- Instrument: Use a calibrated capillary melting point apparatus (e.g., Büchi or Stuart) or Differential Scanning Calorimetry (DSC).
- Ramp Rate:
 - Fast Ramp: 10°C/min to 80°C.
 - Slow Ramp: 1°C/min from 80°C to melt.
- Observation:
 - Onset: First drop of liquid.
 - Clear Point: Complete liquefaction.
 - Acceptance Criteria: Range must be

References

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 - PubChem Compound Summary for CID 12123 (Analogous 3-bromoacetanilide data).
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